Manganeso, tricarbonil-pi-ciclopentadienil-

Descripción general

Descripción

Synthesis Analysis

The synthesis of manganese tricarbonyl complexes often involves the reaction of cyclopentadienyl derivatives with manganese carbonyl precursors under various conditions. A novel method for preparing tricarbonyl(η5-pentadienyl)manganese has been developed through the reaction of 5-bromo-1,3-pentadiene with bromopentacarbonyl manganese under phase transfer catalysis conditions, showcasing the versatility of synthetic approaches in organometallic chemistry (McDaniel & Abu-Baker, 1993).

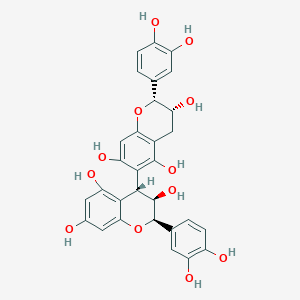

Molecular Structure Analysis

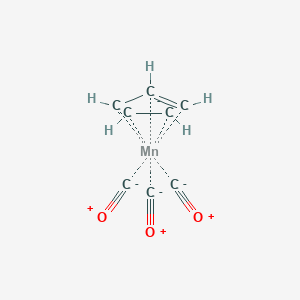

The molecular structure of manganese, tricarbonyl-π-cyclopentadienyl, has been extensively studied. For instance, gas-phase electron diffraction at 70°C has revealed two models fitting the experimental data, suggesting a free rotation of the Mn(CO)3 moiety about the Mn-X axis (X being the center of the cyclopentadienyl ring) or a staggered arrangement of the carbonyl groups relative to the cyclopentadienyl ring (Almond et al., 1994).

Aplicaciones Científicas De Investigación

Potenciales Agentes Anticancerígenos

Los complejos de manganeso (I) tricarbonilo se han estudiado por su potencial como agentes anticancerígenos. Han mostrado un potencial de citotoxicidad para las células cancerosas a través de varios mecanismos, como la generación de especies reactivas de oxígeno (ROS), la liberación de CO, el daño mitocondrial, la escisión del ADN, la autofagia y la apoptosis .

Estabilizador para Fluido de Silicona

Se ha demostrado que el tricarbonilciclopentadienil de manganeso es altamente efectivo como estabilizador para el fluido de silicona PMS-100 . Esto sugiere su posible uso en la fabricación y el procesamiento de productos a base de silicona.

Catalizador en Reacciones Químicas

Este compuesto se usa a menudo como catalizador en varias reacciones químicas . Sus propiedades únicas lo hacen adecuado para facilitar ciertos tipos de reacciones, en particular las que involucran monóxido de carbono.

Síntesis de 1,3-Dienes

El compuesto se puede utilizar en la síntesis de varios 1,3-dienales o 1,3-dienonas . Esta estrategia es aplicable tanto en protocolos intramoleculares como intermoleculares, lo que la convierte en una herramienta versátil en la síntesis orgánica.

Aplicaciones en Ciencia de Materiales

En ciencia de materiales, este compuesto se ha utilizado en experimentos que involucran silicio

Mecanismo De Acción

Target of Action

Manganese, tricarbonyl-pi-cyclopentadienyl-, also known as carbon monoxide;cyclopenta-1,3-diene;manganese, primarily targets the central nervous system and kidneys . It is known to cause changes in these organs upon exposure .

Mode of Action

The compound interacts with its targets through a process of decarbonylation . This is an activation step in which the compound loses a carbonyl group (CO), resulting in the release of carbon monoxide and other toxic or irritating gases . This interaction can lead to changes in the target organs, such as irritation and potential damage .

Biochemical Pathways

It is known that the compound undergoes a rapid reaction with o2 in air , which could potentially affect various oxidative processes within the body

Pharmacokinetics

It is known that the compound can enter the body through inhalation, skin absorption, and ingestion . Once inside the body, it can distribute to various organs, including the central nervous system and kidneys . The compound is also known to sublime at 75-77°C , which could potentially affect its bioavailability.

Result of Action

Exposure to the compound can result in a range of effects, including skin irritation, pulmonary edema, convulsions, and changes in the central nervous system and kidneys . It can also decrease resistance to infection . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the compound is known to rapidly react with O2 in air , which could potentially affect its stability and efficacy. Additionally, heating the compound can cause it to decompose and produce toxic or irritating gases , which could also influence its action

Safety and Hazards

Propiedades

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENDTHIEZAWVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5MnO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12079-65-1 | |

| Record name | Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)